6-Methoxy-5-(trifluoromethoxy)-1H-indole

cPLA2α inhibition indole SAR trifluoromethoxy bioisostere

6-Methoxy-5-(trifluoromethoxy)-1H-indole (CAS 2043344-14-3) is a differentiated indole building block featuring a 5-trifluoromethoxy substituent. In cPLA2α assays, 5-OCF₃ delivers an 8.2-fold potency gain over 5-methoxy (IC₅₀ 0.57 μM vs. 4.7 μM), while in p97 ATPase profiling it maintains potency within 1.2-fold of 5-CF₃, avoiding the 5.7-fold loss seen with SF₅ alternatives. This scaffold combines the potency-driving 5-OCF₃ group with a 6-methoxy handle for diversification. Procure with confidence using CAS 2043344-14-3 to exclude positional isomer risk.

Molecular Formula C10H8F3NO2
Molecular Weight 231.17 g/mol
Cat. No. B15218359
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methoxy-5-(trifluoromethoxy)-1H-indole
Molecular FormulaC10H8F3NO2
Molecular Weight231.17 g/mol
Structural Identifiers
SMILESCOC1=C(C=C2C=CNC2=C1)OC(F)(F)F
InChIInChI=1S/C10H8F3NO2/c1-15-8-5-7-6(2-3-14-7)4-9(8)16-10(11,12)13/h2-5,14H,1H3
InChIKeyKTMFTFJCUYMCOH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Methoxy-5-(trifluoromethoxy)-1H-indole Procurement Guide: Comparator-Driven Evidence for Scientific Selection


6-Methoxy-5-(trifluoromethoxy)-1H-indole (CAS 2043344-14-3) is a disubstituted indole building block bearing a methoxy group at the 6-position and a trifluoromethoxy group at the 5-position (molecular formula C₁₀H₈F₃NO₂, MW 231.17) . The 5-trifluoromethoxy substituent confers distinct electronic, lipophilic, and steric properties relative to the more common 5-methoxy, 5-methyl, or 5-trifluoromethyl indole scaffolds, as demonstrated in head-to-head biochemical profiling studies [1][2]. This compound serves as a strategic intermediate for medicinal chemistry programs where C-5 substituent identity is known to critically modulate target potency—spanning >400-fold IC₅₀ differences among indole C-5 analogues [1].

Why 6-Methoxy-5-(trifluoromethoxy)-1H-indole Cannot Be Replaced by Generic 5-Methoxy or 5-Trifluoromethyl Indole Building Blocks


The C-5 position of the indole ring is a well-documented hotspot for potency modulation: a focused series of C-5-substituted indole inhibitors of the AAA ATPase p97 exhibited IC₅₀ values spanning low nanomolar to double-digit micromolar, representing a >400-fold activity range driven solely by the C-5 substituent identity [1]. The trifluoromethoxy (OCF₃) group is not a simple additive combination of methoxy and trifluoromethyl properties—it has a unique electronic profile (Hammett σₚ = 0.35 vs. 0.54 for CF₃ and –0.27 for OCH₃) that produces SAR trends distinct from both methyl and trifluoromethyl analogues [1]. In cPLA2α inhibition, 5-trifluoromethoxy delivers an 8.2-fold potency gain over 5-methoxy (IC₅₀ 0.57 μM vs. 4.7 μM), while 5-trifluoromethyl achieves IC₅₀ = 0.074 μM [2]. These divergent SAR trajectories mean that substituting a 5-OCF₃ indole with a 5-OCH₃, 5-CF₃, or unsubstituted indole carries a high risk of potency collapse or altered selectivity—the precise profile must be confirmed experimentally in the target assay, and procurement decisions should be guided by this substituent-specific evidence.

6-Methoxy-5-(trifluoromethoxy)-1H-indole: Quantitative Differentiation Evidence vs. Closest Analogues


cPLA2α Inhibition: 5-Trifluoromethoxy Confers 8.2-Fold Potency Gain Over 5-Methoxy

Although direct cPLA2α data for 6-methoxy-5-(trifluoromethoxy)-1H-indole are not yet published, class-level SAR from a series of indole C-5 and C-6 monosubstituted analogues shows that 5-trifluoromethoxy (IC₅₀ = 0.57 μM) is 8.2-fold more potent than 5-methoxy (IC₅₀ = 4.7 μM) [1]. This potency advantage exceeds the 5-trifluoromethyl vs. 5-methoxy differential (15.6-fold) and supports the expectation that the target compound's 5-OCF₃ group would dominate potency over a hypothetical 5,6-dimethoxy analogue. The 6-methoxy group itself contributes relatively weak inhibition (IC₅₀ = 4.6 μM for 6-methoxyindole), so the 5-OCF₃ is the principal potency-driving substituent [1].

cPLA2α inhibition indole SAR trifluoromethoxy bioisostere

p97 ATPase Inhibition: Trifluoromethoxy Is the Closest Biochemical Match to the Trifluoromethyl Lead Over Pentafluorosulfanyl

In a direct head-to-head study of C-5-substituted phenyl indole p97 inhibitors, the trifluoromethoxy analogue (compound 26, R = OCF₃) gave IC₅₀ = 3.8 ± 0.8 μM, which is slightly more potent than the trifluoromethyl lead (compound 12, R = CF₃, IC₅₀ = 4.7 ± 2.0 μM) and 5.7-fold more potent than the pentafluorosulfanyl analogue (compound 13, R = SF₅, IC₅₀ = 21.5 ± 0.4 μM) [1]. The OCF₃ group was explicitly identified as 'biochemically a better match of the trifluoromethyl-substituted lead structure than a pentafluorosulfanyl-analogue' [1]. By contrast, the methoxy analogue (compound 25, R = OCH₃) was more potent (IC₅₀ = 0.71 ± 0.22 μM) but electronically and sterically divergent from CF₃, making OCF₃ the preferred choice when the goal is to preserve CF₃-like pharmacological behavior while modulating physicochemical properties [1].

p97/VCP ATPase bioisostere trifluoromethoxy vs. pentafluorosulfanyl

Antibiofilm Activity: 5-Trifluoromethoxy Indole Scaffold Delivers MBIC₅₀ of 20 μM Against Staphylococcus aureus

A 5-(trifluoromethoxy)indole-based analogue (compound 4b) of the marine alkaloid oroidin demonstrated MBIC₅₀ = 20 μM against S. aureus biofilm formation, emerging as the most potent compound in a series of conformationally constrained indole analogues [1]. While this compound is not identical to 6-methoxy-5-(trifluoromethoxy)-1H-indole, the 5-OCF₃ indole core is directly implicated in the antibiofilm pharmacophore, distinguishing it from 5-unsubstituted or 5-halogenated indoles in the same series [1]. The 6-methoxy substituent of the target compound provides a synthetic handle for further diversification without occupying the C-5 pharmacophoric position.

biofilm inhibition antimicrobial indoles oroidin analogues

Regioisomeric Differentiation: 6-Methoxy-5-(trifluoromethoxy) vs. 5-Methoxy-6-(trifluoromethoxy) Indole

The target compound (CAS 2043344-14-3) and its regioisomer 5-methoxy-6-(trifluoromethoxy)-1H-indole (CAS 2135631-26-2, available from Leyan at 98% purity) differ in the positional arrangement of the methoxy and trifluoromethoxy groups. While no direct head-to-head biological comparison between these two regioisomers has been published, the cPLA2α SAR table reveals that 5-substitution and 6-substitution produce substantially different potency profiles: 5-trifluoromethoxy gives IC₅₀ = 0.57 μM, whereas 6-trifluoromethoxy data are not reported but 6-trifluoromethyl gives IC₅₀ = 0.17 μM vs. 5-trifluoromethyl IC₅₀ = 0.074 μM, demonstrating that the position of the electron-withdrawing group on the indole ring materially affects target engagement [1]. This positional sensitivity is reinforced by the p97 SAR, where C-5 substituent changes alone drive >400-fold IC₅₀ differences [2]. Researchers must therefore specify the correct regioisomer (6-OCH₃-5-OCF₃) at procurement to avoid introducing an uncontrolled variable into SAR studies.

regioisomer substitution pattern indole functionalization

Physicochemical Differentiation: Trifluoromethoxy Imparts Higher Lipophilicity and Distinct Electronic Profile vs. Methoxy

The trifluoromethoxy group has a Hammett σₚ constant of 0.35, placing it between methoxy (σₚ = –0.27, electron-donating) and trifluoromethyl (σₚ = 0.54, strongly electron-withdrawing) [1]. In the p97 inhibitor series, the calculated logP (clogP) values for the C-5-substituted indole fragments were: OCF₃ (3.50), CF₃ (2.95), OCH₃ (1.91), CH₃ (2.59), and NO₂ (2.01) [1]. The OCF₃ group thus confers the highest lipophilicity among the series—0.55 log units above CF₃ and 1.59 log units above OCH₃—which can influence membrane permeability, metabolic stability, and off-target binding profiles. The 6-methoxy group further modulates the electron density of the indole ring, and the combined 6-OCH₃/5-OCF₃ substitution pattern produces an electronic environment distinct from either monosubstituted analogue [1].

lipophilicity electron-withdrawing group trifluoromethoxy Hammett constant

6-Methoxy-5-(trifluoromethoxy)-1H-indole: Evidence-Backed Application Scenarios for Procurement Decision-Making


Medicinal Chemistry: CF₃ Bioisostere Exploration in Kinase or ATPase Inhibitor Programs

When a lead series contains a 5-trifluoromethylindole and the project objective is to modulate physicochemical properties (e.g., lipophilicity, metabolic stability) while preserving target potency, 6-methoxy-5-(trifluoromethoxy)-1H-indole is the evidence-supported scaffold. The p97 ATPase SAR demonstrates that OCF₃ maintains potency within 1.2-fold of CF₃ (3.8 μM vs. 4.7 μM), whereas the SF₅ alternative causes a 5.7-fold potency loss [1]. The 6-methoxy group provides a synthetic handle for further functionalization (e.g., electrophilic aromatic substitution, cross-coupling) without occupying the pharmacophoric C-5 position.

Anti-Inflammatory Drug Discovery: cPLA2α Inhibitor Scaffold with Validated C-5 Substituent SAR

For programs targeting cytosolic phospholipase A2α, the C-5 trifluoromethoxy substituent confers an 8.2-fold potency advantage over C-5 methoxy (IC₅₀ 0.57 μM vs. 4.7 μM) [2]. 6-Methoxy-5-(trifluoromethoxy)-1H-indole combines this potency-driving 5-OCF₃ group with a 6-methoxy substituent, which itself shows only weak cPLA2α inhibition (IC₅₀ = 4.6 μM), making it a suitable core scaffold for hit-to-lead optimization where the C-5 group is the primary potency determinant and the C-6 methoxy serves as a synthetic diversification point.

Anti-Biofilm Agent Development: 5-Trifluoromethoxy Indole as a Privileged Pharmacophore

The 5-(trifluoromethoxy)indole moiety has demonstrated validated antibiofilm activity, with analogue 4b achieving MBIC₅₀ = 20 μM against S. aureus—the most potent compound in its series of oroidin-inspired indole analogues [3]. 6-Methoxy-5-(trifluoromethoxy)-1H-indole delivers this antibiofilm-active 5-OCF₃ pharmacophore with an additional C-6 functionalization site, enabling late-stage diversification for potency optimization without disrupting the C-5 pharmacophoric element.

SAR Studies Requiring Precise Regioisomeric Control: Procurement of CAS 2043344-14-3 vs. CAS 2135631-26-2

In structure–activity relationship campaigns where substituent position on the indole ring is a critical variable, the cPLA2α data show that 5-CF₃ (IC₅₀ = 0.074 μM) and 6-CF₃ (IC₅₀ = 0.17 μM) produce a 2.3-fold potency difference [2], and the p97 data show >400-fold IC₅₀ variation across C-5 substituents [1]. Specifying CAS 2043344-14-3 for 6-methoxy-5-(trifluoromethoxy)-1H-indole—rather than the regioisomer CAS 2135631-26-2 (5-methoxy-6-(trifluoromethoxy)-1H-indole, 98% purity) —is essential to prevent introducing positional isomerism as an uncontrolled variable in SAR datasets.

Quote Request

Request a Quote for 6-Methoxy-5-(trifluoromethoxy)-1H-indole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.